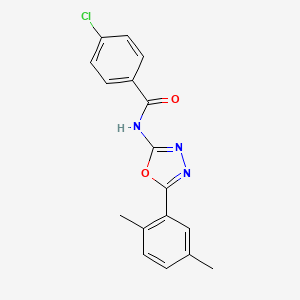

4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several neurological disorders.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties

Compounds with structures closely related to 4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential in cancer therapy and antimicrobial activity. For example, novel benzamides and oxadiazole derivatives have demonstrated efficacy as RET kinase inhibitors, which are relevant in cancer treatment due to their role in cell growth and proliferation (Han et al., 2016). Additionally, some oxadiazole compounds exhibit antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Kapadiya et al., 2020).

Material Science and Polymer Chemistry

The inclusion of oxadiazole rings in polymers has been shown to impart desirable properties such as high thermal stability and fluorescence. For instance, aromatic polyamides containing oxadiazole units display good thermal stability and are capable of forming thin, flexible films with potential applications in electronics and coatings (Sava et al., 2003). Furthermore, polymers featuring oxadiazole fluorophores exhibit blue fluorescence, which can be utilized in the development of optoelectronic devices (Hamciuc et al., 2015).

Catalysis and Synthetic Applications

Oxadiazole derivatives also find applications in catalysis, particularly in facilitating cross-coupling reactions. Palladium complexes supported on chitosan and containing oxadiazole ligands have been employed as catalysts in the Suzuki–Miyaura cross-coupling, demonstrating the utility of these compounds in enhancing reaction efficiencies and environmental sustainability (Lasri et al., 2011).

Propriétés

IUPAC Name |

4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-3-4-11(2)14(9-10)16-20-21-17(23-16)19-15(22)12-5-7-13(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZDQLVBMCLJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)

![ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2399870.png)

![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)